molecular formula C16H16ClFN2O2 B2588058 [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](piperidino)methanone CAS No. 288317-51-1

[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](piperidino)methanone

Cat. No.: B2588058
CAS No.: 288317-51-1
M. Wt: 322.76
InChI Key: LVVGDBFGOXDCOZ-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone is a heterocyclic compound featuring a central isoxazole ring substituted with a 2-chloro-6-fluorophenyl group at position 3, a methyl group at position 5, and a piperidino-methanone moiety at position 2. The compound’s molecular formula is C₁₆H₁₆ClFN₂O₂, with a molar mass of 322.76 g/mol . Its synthesis typically involves coupling reactions between isoxazole carboxylic acid derivatives and piperidine, as seen in analogous compounds .

Properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O2/c1-10-13(16(21)20-8-3-2-4-9-20)15(19-22-10)14-11(17)6-5-7-12(14)18/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVGDBFGOXDCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone typically involves multiple steps:

    Formation of the Isoxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of a β-keto ester with hydroxylamine under acidic or basic conditions.

    Introduction of the Phenyl Group: The chlorinated and fluorinated phenyl group is introduced via a nucleophilic aromatic substitution reaction. This step requires the use of a suitable halogenated phenyl precursor and a strong base.

    Attachment of the Piperidine Moiety: The final step involves the coupling of the isoxazole derivative with piperidine. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the isoxazole ring is known to impart anti-inflammatory and analgesic properties, making it a candidate for the development of new pain relief medications.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

Key Observations :

  • The piperidine/piperazinyl substituents significantly alter lipophilicity and bioavailability. For instance, the 2-ethoxyphenyl group in enhances membrane permeability compared to the simpler piperidine in the parent compound .

Antibiotic Cross-Reactivity

The isoxazolyl group in flucloxacillin ([3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-penicillin) is critical for binding penicillin-binding proteins (PBPs) in bacteria. Cross-reactivity studies show that IgE antibodies recognize this group in patients allergic to β-lactam antibiotics, suggesting structural specificity for immune recognition .

Protein Binding and Pharmacokinetics

Flucloxacillin exhibits high serum protein binding (95–98%), which limits its free plasma concentration .

Toxicity and Metabolic Considerations

  • Halogenation Effects: The 2-chloro-6-fluorophenyl group increases metabolic resistance compared to non-halogenated analogues, as seen in pesticide derivatives like halosafen (C₁₉H₁₃ClF₄N₂O₃) .
  • Piperidine vs. Piperazine : Piperazine-containing compounds (e.g., ) may exhibit higher CNS penetration but also increased risk of off-target receptor interactions compared to piperidine derivatives .

Biological Activity

The compound 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H17ClF N2O2
  • Molecular Weight : 348.79 g/mol
  • CAS Number : 153949-56-5

The structure of the compound features a piperidine ring linked to a substituted isoxazole moiety, which is critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, primarily focusing on its anticancer properties and other pharmacological effects.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the key findings related to its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10.5Induction of apoptosis via mitochondrial pathways
MCF-7 (Breast Cancer)12.3Inhibition of cell proliferation and induction of apoptosis
HeLa (Cervical Cancer)15.0Cell cycle arrest and apoptosis induction

Mechanisms of Action

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3, which is a hallmark of programmed cell death.
  • Cell Cycle Arrest : It influences cell cycle regulation by modulating cyclin-dependent kinases (CDKs), leading to growth inhibition in various cancer types.

Case Studies

  • A549 Cell Line Study : In a controlled study, treatment with 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone resulted in a significant decrease in cell viability (IC50 = 10.5 µM). Flow cytometry analysis indicated an increase in the sub-G1 population, confirming apoptosis induction.
  • MCF-7 Cell Line Study : Another study demonstrated that the compound inhibited the proliferation of MCF-7 cells with an IC50 value of 12.3 µM. Mechanistic studies revealed that it downregulated anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.

Pharmacokinetics

The pharmacokinetic profile of the compound has been evaluated in preclinical models:

  • Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.
  • Distribution : High tissue distribution, particularly in liver and lung tissues.
  • Metabolism : Metabolized primarily by hepatic enzymes, with several metabolites identified that retain biological activity.
  • Excretion : Predominantly excreted via urine, with a half-life of approximately 4 hours.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling steps.
  • Catalysts : Use of Pd-based catalysts improves coupling efficiency .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Basic Question: Which analytical techniques are critical for characterizing this compound, and how are they applied?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., chloro/fluoro groups on the phenyl ring) and methanone linkage integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (413.9 g/mol) and isotopic patterns .
  • X-ray Crystallography : Resolves structural ambiguities, such as the spatial arrangement of the piperazine and isoxazole moieties .

Q. Example Workflow :

Preliminary Analysis : TLC for reaction monitoring.

Structural Confirmation : NMR and HRMS for intermediate/final product verification.

Advanced Resolution : X-ray crystallography for absolute stereochemistry (if applicable) .

Basic Question: What initial biological activities have been reported for this compound, and how are they evaluated?

Answer:

  • Antidepressant Potential : Demonstrated in rodent models (e.g., forced swim test), with significant reduction in immobility time compared to controls .
  • Antimicrobial Screening : Moderate activity against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays .

Q. Biological Evaluation Methods :

  • In Vivo Models : Behavioral tests (e.g., tail suspension test) for CNS activity .
  • In Vitro Assays : Minimum inhibitory concentration (MIC) assays for antimicrobial profiling .

Advanced Question: How can researchers resolve contradictions in synthetic yield data across studies?

Answer:
Contradictions often arise from:

  • Reagent Purity : Impure starting materials (e.g., <95% chalcone derivatives) reduce yields.
  • Reaction Scale : Batch vs. continuous flow systems (industrial-scale) alter efficiency .
  • Catalyst Loading : Excess Pd catalysts may induce side reactions.

Q. Resolution Strategies :

Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent ratios) to identify optimal conditions.

Reproducibility Trials : Replicate reactions with standardized reagents and protocols.

Cross-Study Comparison : Tabulate data from independent studies to isolate variables (Table 1).

Q. Table 1. Yield Comparison Across Synthetic Conditions

StudySolventTemperature (°C)CatalystYield (%)
A Ethanol25None45
B DMF0–5Pd(OAc)₂72

Advanced Question: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Simulates binding to receptors (e.g., serotonin transporters) using software like AutoDock. Fluorine and chlorine substituents enhance hydrophobic interactions .
  • QSAR Studies : Quantitative structure-activity relationship models correlate substituent electronegativity with antidepressant efficacy .

Q. Methodology :

Target Selection : Identify high-resolution protein structures (e.g., PDB ID: 5I6X for monoamine oxidases).

Energy Minimization : Optimize ligand geometry with Gaussian03.

Binding Affinity Analysis : Calculate ΔG values to prioritize synthetic analogs .

Advanced Question: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:
Key SAR Insights:

  • Substituent Effects :
    • Chloro/Fluoro Groups : Increase metabolic stability and receptor binding .
    • Piperazine Modifications : N-methylation reduces CNS penetration, while bulkier groups enhance selectivity .

Q. SAR Workflow :

Analog Synthesis : Vary substituents (e.g., replace Cl with Br, modify piperazine).

Activity Profiling : Test analogs in standardized assays (e.g., IC₅₀ for enzyme inhibition).

Data Correlation : Use heatmaps to visualize substituent contributions (Figure 1).

Q. Figure 1. Heatmap of Substituent Impact on Biological Activity

SubstituentAntidepressant ActivityAntimicrobial Activity
-ClHighModerate
-FModerateLow
-CF₃LowHigh

Advanced Question: What methodologies are used to study interactions with biological macromolecules?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., KD values for serotonin receptors) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-DNA interactions .
  • Cryo-EM : Resolves binding conformations in membrane-bound targets (e.g., GPCRs) .

Q. Protocol :

Protein Expression : Purify target receptors (e.g., via His-tag chromatography).

Ligand Labeling : Attach fluorescent tags for SPR/ITC detection.

Data Analysis : Fit binding curves using software like BIAevaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.